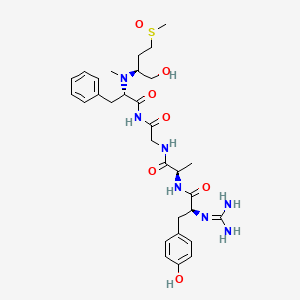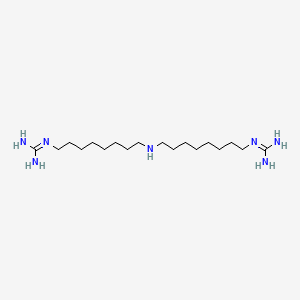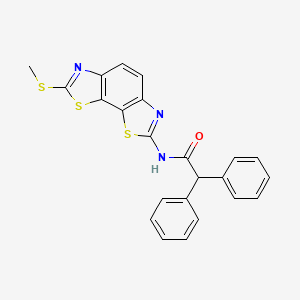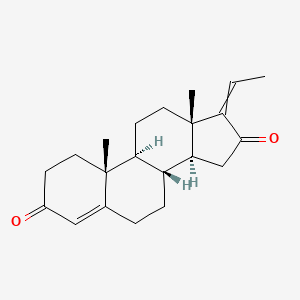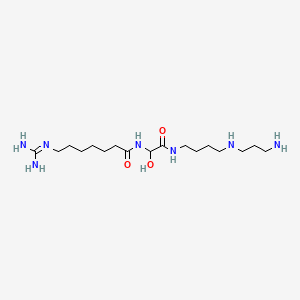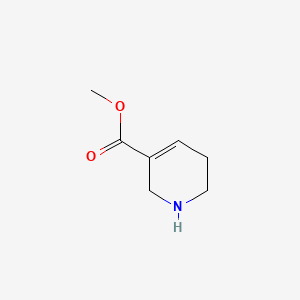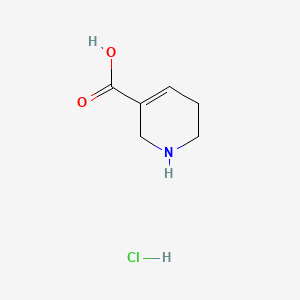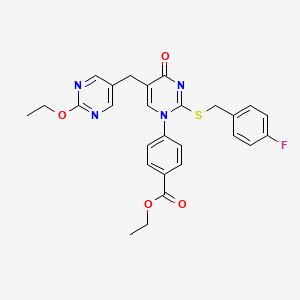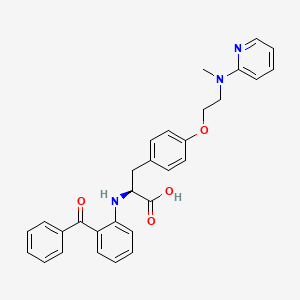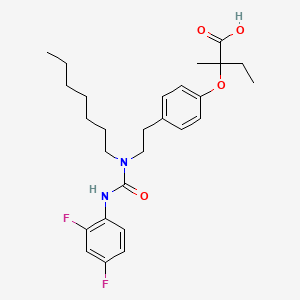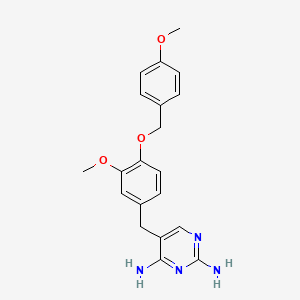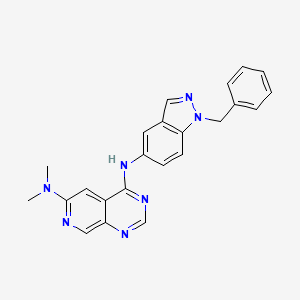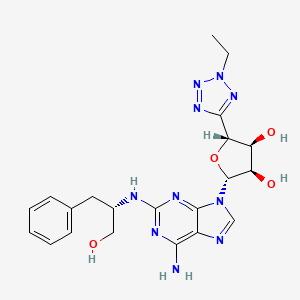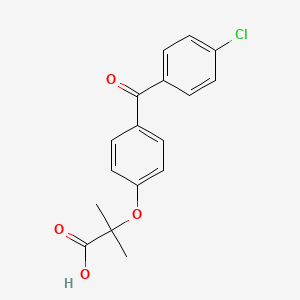
フェノフィブリン酸
概要
説明
科学的研究の応用
Fenofibric acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other lipid-lowering agents.
作用機序
フェノフィブリン酸は、ペルオキシソーム増殖剤活性化受容体アルファ(PPARα)を活性化することで効果を発揮します。 この活性化は、リポタンパク質リパーゼを活性化し、アポリポタンパク質C-IIIの産生を抑制することにより、血漿からのトリグリセリドが豊富な粒子の分解と排除を増加させます . 全体的な効果は、トリグリセリドの減少と高密度リポタンパク質コレステロールの増加です .
類似の化合物:
フェノフィブレート: フェノフィブリン酸のプロドラッグであり、同様の脂質低下目的で使用されます.
ゲムフィブロジル: トリグリセリドを低下させ、高密度リポタンパク質コレステロールを増加させるために使用される別のフィブレートです.
クロフィブレート: より古いフィブレートであり、同様の脂質低下効果がありますが、副作用のためにあまり使用されていません.
独自性: フェノフィブリン酸は、高い親水性と低い吸収プロファイルが特徴であり、これは、改善された溶解性とバイオアベイラビリティを実現するためのフェノフィブレートなどのプロドラッグの開発につながりました . 脂質代謝に対するPPARαの特異的な活性化とその後の効果は、脂質異常症の管理において重要な薬剤となっています .
生化学分析
Biochemical Properties
Fenofibric acid interacts with various enzymes and proteins in the body. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid, glucose, and amino acid homeostasis . This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III .
Cellular Effects
Fenofibric acid has significant effects on various types of cells and cellular processes. It influences cell function by altering lipid metabolism. By activating PPARα, it increases lipolysis and the elimination of triglyceride-rich particles from plasma . This leads to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol .
Molecular Mechanism
The molecular mechanism of fenofibric acid involves its binding to PPARα, forming a heterodimer complex with retinoid X receptor (RXR). This complex then binds to specific peroxisome proliferator response elements (PPREs) to activate target gene transcription . This results in increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III .
Temporal Effects in Laboratory Settings
Long-term fenofibrate therapy, which releases fenofibric acid, has been shown to be beneficial in patients with type 2 diabetes and moderate renal impairment, without excess drug-related safety concerns compared with those with no or mild renal impairment .
Dosage Effects in Animal Models
In animal models, fenofibric acid has shown efficacy in preventing type 1 diabetic complications, chiefly diabetic retinopathy . The beneficial effects were observed at specific dosages, and the study also noted that fenofibric acid is safe and cost-effective in preventing type 1 diabetic microvascular complications .
Metabolic Pathways
Fenofibric acid is involved in various metabolic pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .
Transport and Distribution
Fenofibric acid is predominantly excreted by the kidney system unchanged or as fenofibric acid glucuronide . The risk of experiencing adverse reactions associated with exposure to fenofibric acid may consequently be greater in patients with impaired renal function .
Subcellular Localization
While the exact subcellular localization of fenofibric acid is not explicitly stated in the literature, it is known that fenofibrate, the prodrug of fenofibric acid, is rapidly converted to fenofibric acid in vivo by tissue and plasma esterases before entering the cell . This suggests that fenofibric acid may be localized within the cell where it can exert its effects.
準備方法
合成経路と反応条件: フェノフィブリン酸は、鉱物アルカリ触媒の存在下、4-ヒドロキシ-4'-クロロベンゾフェノンとアセトン、クロロホルムを縮合させることにより合成することができます . 別の方法は、水酸化ナトリウムとクロロホルムの存在下、4'-クロロ-4-ヒドロキシベンゾフェノンとアセトンを反応させる方法です .
工業生産方法: フェノフィブリン酸の工業生産には、複数段階のプロセスが含まれます。最初に、4-ヒドロキシ-4'-クロロベンゾフェノンを塩基性条件下でアセトンとクロロホルムと反応させてフェノフィブリン酸を生成します。 次に、粗生成物を再結晶化または他の精製技術により精製して、高純度を実現します .
化学反応の分析
反応の種類: フェノフィブリン酸は、次のようなさまざまな化学反応を起こします。
酸化: さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応は、その官能基を変えることができます。
置換: ハロゲン置換反応は、芳香環上で起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。
置換: ハロゲン化は、制御された条件下で塩素または臭素などの試薬を使用して実現できます。
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたフェノフィブリン酸のさまざまな誘導体が含まれ、これはさらなる医薬品用途に使用できます .
4. 科学研究への応用
フェノフィブリン酸は、さまざまな科学研究への応用があります。
化学: 他の脂質低下薬を合成するための前駆体として使用されます。
生物学: 研究では、脂質代謝を調節する役割と、脂質調節に関連する遺伝子発現に及ぼす潜在的な影響が示されています.
医学: フェノフィブリン酸は、高脂血症の治療に使用されており、心血管リスクを軽減する可能性についての調査が行われています.
類似化合物との比較
Fenofibrate: The prodrug of fenofibric acid, used for similar lipid-lowering purposes.
Gemfibrozil: Another fibrate used to lower triglycerides and increase high-density lipoprotein cholesterol.
Clofibrate: An older fibrate with similar lipid-lowering effects but less commonly used due to side effects.
Uniqueness: Fenofibric acid is unique in its high hydrophilicity and poor absorption profile, which led to the development of prodrugs like fenofibrate for improved solubility and bioavailability . Its specific activation of PPARα and subsequent effects on lipid metabolism make it a valuable agent in managing dyslipidemia .
特性
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBSOSZFYZQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041030 | |
| Record name | Fenofibric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Having performed clinical studies with in vivo transgenic mice and in vitro human hepatocyte cultures, it is believed that the principal mechanism of action of fenofibric acid is demonstrated through its capability to activate peroxisome proliferator receptor alpha (PPAR-alpha). By activating PPAR-alpha, fenofibric acid increases lipolysis and the elimination of triglyceride-rich particles from plasma by actuating lipoprotein lipase and reducing production of apoprotein C-III, which acts as an inhibitor of lipoprotein lipase activity. The resultant decrease in triglycerides causes an alteration in the size and composition of low-density-lipoprotein from small, dense particles to large, buoyant ones. The size of these larger low-density-lipoprotein particles have a greater affinity for cholesterol receptors and are therefore catabolized more rapidly. Additionally, fenofibric acid's activation of PPAR-alpha also induces an increase in the synthesis of apoproteins apo A-I, apo A-II, and high-density-lipoprotein. Moreover, the use of fenofibric acid can also act to reduce serum uric acid levels in ordinary or hyperuricemic individuals by increasing the urinary excretion of uric acid. | |
| Record name | Fenofibric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
42017-89-0 | |
| Record name | Fenofibric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42017-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenofibric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042017890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenofibric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 42017-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenofibric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOFIBRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGF9MN2HU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
